molecular formula C11H15NO B3204545 (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 103791-15-7

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B3204545
CAS RN: 103791-15-7
M. Wt: 177.24 g/mol
InChI Key: XVZQKVKVDOXQJG-LLVKDONJSA-N
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Description

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 7-MeO-THN, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the naturally occurring compound, 1,2,3,4-tetrahydro-β-carboline (THBC), which is found in various plants and animals. THBC has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 7-MeO-THN is a synthetic analog of THBC and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is not fully understood, but it is thought to act on the serotonergic system in the brain. Specifically, it has been shown to bind to the serotonin 5-HT1A receptor and to modulate the activity of this receptor. This modulation may lead to the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
In addition to its effects on behavior, (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been shown to increase the activity of antioxidant enzymes and to reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise targeting of this receptor and may lead to more specific and predictable effects. However, one limitation is the lack of information on its long-term safety and potential side effects.

Future Directions

There are several potential future directions for research on (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). Preliminary studies have shown that it may have therapeutic effects in this population. Additionally, there is interest in exploring its potential use in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the potential therapeutic applications of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and to determine its safety and efficacy in humans.

Scientific Research Applications

Research on (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has primarily focused on its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction. In preclinical studies, (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has been shown to have antidepressant-like effects and to reduce anxiety-like behavior in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZQKVKVDOXQJG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CCC[C@H]2N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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